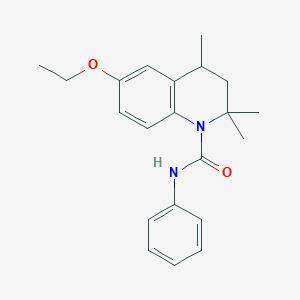
6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide, also known as ETC-1002, is a novel small molecule drug that has been developed for the treatment of dyslipidemia and atherosclerosis. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, which can lead to the development of cardiovascular diseases such as heart attacks and strokes. ETC-1002 has shown promising results in preclinical and clinical studies, and it is currently being evaluated for its efficacy and safety in the treatment of dyslipidemia.
Wirkmechanismus
6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide works by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of cholesterol and fatty acids. By inhibiting this enzyme, 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide reduces the production of cholesterol and fatty acids, leading to a reduction in levels of LDL cholesterol, triglycerides, and non-HDL cholesterol.
Biochemical and Physiological Effects
6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has been shown to reduce levels of LDL cholesterol, triglycerides, and non-HDL cholesterol, while increasing levels of HDL cholesterol. 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has also been shown to reduce inflammation and oxidative stress, which are thought to play a role in the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is its specificity for ATP citrate lyase, which reduces the risk of off-target effects. 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is also well-tolerated, with a low incidence of adverse events. However, one limitation of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is its relatively low potency, which may limit its efficacy in some patients.
Zukünftige Richtungen
There are several future directions for the development of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide. One direction is the evaluation of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide in combination with other lipid-lowering drugs, such as statins, to determine whether the combination therapy provides additional benefits. Another direction is the evaluation of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide in patients with other cardiovascular diseases, such as heart failure and peripheral artery disease. Additionally, the development of more potent analogs of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide may improve its efficacy in the treatment of dyslipidemia.
Synthesemethoden
The synthesis of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves several steps, starting with the reaction of 4-chloro-2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with ethyl acetoacetate to form a nitroxide intermediate. The nitroxide intermediate is then reacted with 2,4-pentanedione to form a quinoline derivative, which is subsequently reacted with phenylhydrazine to form 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide. The overall yield of the synthesis process is approximately 20%.
Wissenschaftliche Forschungsanwendungen
6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of dyslipidemia. In preclinical studies, 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has been shown to reduce levels of LDL cholesterol, triglycerides, and non-HDL cholesterol, while increasing levels of HDL cholesterol. These effects are thought to be mediated through the inhibition of ATP citrate lyase, an enzyme involved in the synthesis of cholesterol and fatty acids.
In clinical trials, 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has been shown to be effective in reducing levels of LDL cholesterol, triglycerides, and non-HDL cholesterol, while increasing levels of HDL cholesterol. 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has also been shown to be well-tolerated, with a low incidence of adverse events.
Eigenschaften
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-5-25-17-11-12-19-18(13-17)15(2)14-21(3,4)23(19)20(24)22-16-9-7-6-8-10-16/h6-13,15H,5,14H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFTYYCDWPULHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

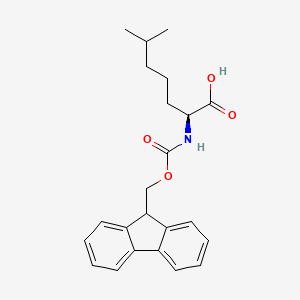
![3-[Ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2531327.png)
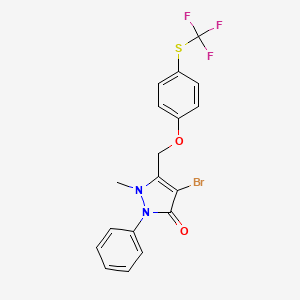
![8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2531329.png)
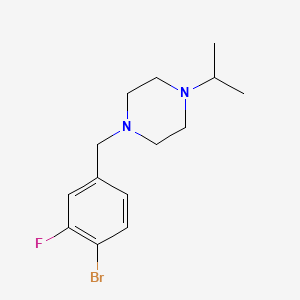
![1-(2-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2531331.png)

![Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate](/img/structure/B2531334.png)
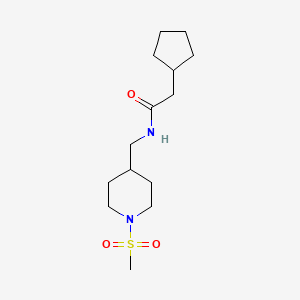

![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2531345.png)

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)